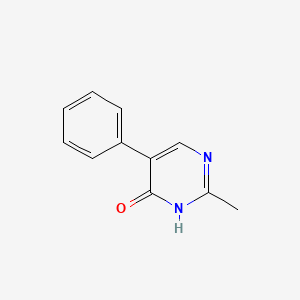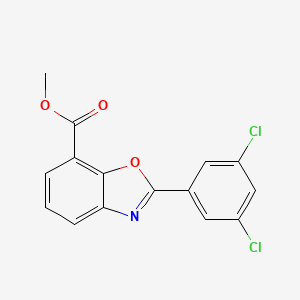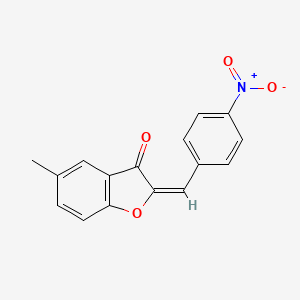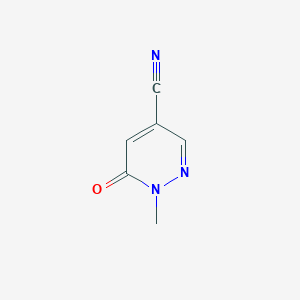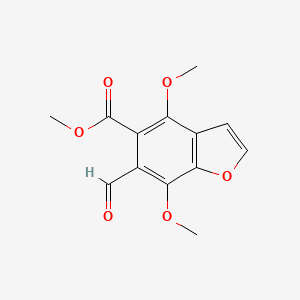
5(4H)-Oxazolone, 4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family. These compounds are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of an isopropyl group at the 4-position distinguishes 4-Isopropyloxazol-5(4H)-one from other oxazolones, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with ethyl oxalyl chloride, followed by cyclization with a base such as sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxazolone ring.
Industrial Production Methods: Industrial production of 4-Isopropyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isopropyloxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Isopropyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The oxazolone ring structure allows it to form stable complexes with target molecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Oxazolone: The parent compound with a similar ring structure but without the isopropyl group.
4-Methyloxazol-5(4H)-one: A derivative with a methyl group at the 4-position.
4-Phenyloxazol-5(4H)-one: A derivative with a phenyl group at the 4-position.
Uniqueness: 4-Isopropyloxazol-5(4H)-one is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
4526-83-4 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-6(8)9-3-7-5/h3-5H,1-2H3 |
Clé InChI |
VNKZACZQXVQWKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)OC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


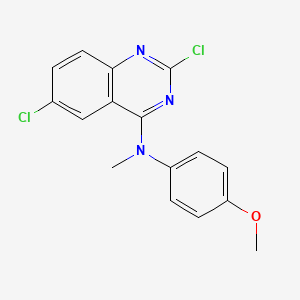

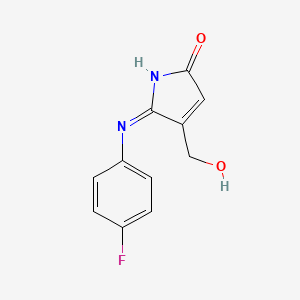
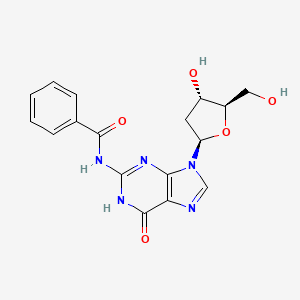
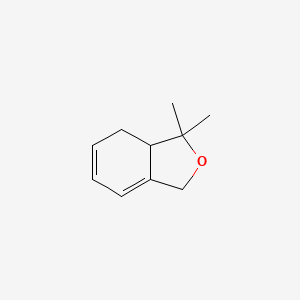
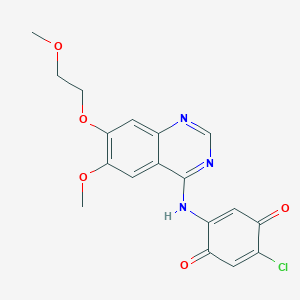
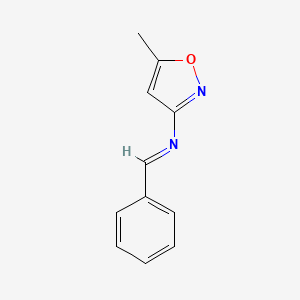
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
